Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-
Overview
Description
Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, also known as 2-(4-fluorophenyl)cyclohexanone, is an organic compound with the molecular formula C₁₂H₁₃FO. It is a fluorinated derivative of cyclohexanone, featuring a fluorophenyl group attached to the cyclohexanone ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of cyclohexanone with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Oxidation of 2-(4-fluorophenyl)ethyl cyclohexanone: Another method involves the oxidation of 2-(4-fluorophenyl)ethyl cyclohexanone using oxidizing agents like chromyl chloride (CrO₂Cl₂) or potassium permanganate (KMnO₄).
Industrial Production Methods: The industrial production of Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.
Types of Reactions:
Oxidation: Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions involving the fluorophenyl group can lead to the formation of different substituted cyclohexanones.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product
Major Products Formed:
Oxidation: 4-fluorobenzoic acid, 4-fluorophenyl ketone
Reduction: 2-(4-fluorophenyl)ethyl cyclohexanol, 2-(4-fluorophenyl)ethyl cyclohexylamine
Substitution: Various substituted cyclohexanones
Scientific Research Applications
Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorinated groups on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorophenyl group can enhance the compound's binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
2-(2-Fluorophenyl)-2-(methylamino)cyclohexanone: Chemically related to dissociative anesthetics like ketamine.
2-(4-Fluorophenyl)cyclohexanone: A simpler fluorinated cyclohexanone without the additional oxoethyl group.
Uniqueness: Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, is unique due to its specific structural features, which can influence its reactivity and biological activity compared to similar compounds
Biological Activity
Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]- is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly in the context of antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclohexanone core with a 4-fluorophenyl substituent, which may influence its interaction with biological targets. Its chemical formula is with a notable functional group that contributes to its biological profile.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various pathogens, particularly Mycobacterium tuberculosis (Mtb). In a high-throughput screening of over 100,000 compounds, cyclohexanone derivatives demonstrated significant inhibitory activity:
- Minimum Inhibitory Concentration (MIC) : Many derivatives exhibited MIC values below 20 µM, indicating potent activity against Mtb. Specifically, some analogs showed MIC values as low as 2 µM, suggesting high efficacy in inhibiting bacterial growth .
Table 1: Antimicrobial Activity of Cyclohexanone Derivatives
Compound | MIC (µM) | % Inhibition | Cytotoxicity (IC20) |
---|---|---|---|
Cyclohexanone Analog 1 | 6.3 | 99 | >80 |
Cyclohexanone Analog 2 | 2.0 | 100 | 27 |
Cyclohexanone Analog 3 | 6.8 | 98 | 30 |
Cyclohexanone Analog 4 | 21 | 96 | 34 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the cyclohexanone structure significantly affect biological activity. For instance, substituting different groups at the N-1 position of the piperidinyl moiety led to variations in potency:
- Hydrophobic Substituents : Adding hydrophobic groups improved activity but also affected selectivity and cytotoxicity.
- Polar Groups : The introduction of polar groups often resulted in decreased activity, indicating a delicate balance between hydrophobicity and polarity is crucial for optimal biological function .
Case Studies
- Inhibition of Mtb : A series of cyclohexanone derivatives were tested for their ability to inhibit Mtb growth. The most effective compounds were those that maintained low cytotoxicity while exhibiting potent antimicrobial properties.
- Cytotoxicity Assessments : Evaluations against HepG2 liver cancer cells showed that many active compounds had IC20 values greater than 40 µM, indicating a favorable selectivity index for targeting Mtb over human cells .
Potential Therapeutic Applications
The promising results from antimicrobial studies suggest that cyclohexanone derivatives could serve as lead compounds for developing new treatments for tuberculosis and possibly other bacterial infections. Their ability to inhibit key bacterial processes while maintaining low toxicity profiles makes them attractive candidates for further development.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO2/c15-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)16/h5-8,11H,1-4,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNJASARQCDREF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483358 | |
Record name | Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54669-82-8 | |
Record name | Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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